3-Cdbmt-zinc

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cdbmt-zinc typically involves the reaction of zinc salts with 3,3’-(1,2-cyclohexanediyldinitrilo)-bis(2-methylpropane-2-thiol) ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The ligands are dissolved in an appropriate solvent, such as tetrahydrofuran or dimethylformamide, and then mixed with a zinc salt, such as zinc chloride or zinc acetate. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the coordination complex .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as crystallization, filtration, and drying are employed to isolate and purify the compound. Advanced analytical methods, including spectroscopy and chromatography, are used to verify the composition and structure of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Cdbmt-zinc undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form zinc oxide and other by-products.

Reduction: Under specific conditions, this compound can be reduced to its elemental components.

Substitution: The ligands in this compound can be substituted with other ligands, leading to the formation of new coordination complexes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at elevated temperatures.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

Substitution: Ligand substitution reactions often involve the use of other thiol or amine ligands in the presence of a suitable solvent.

Major Products Formed

Oxidation: Zinc oxide and other oxidized by-products.

Reduction: Elemental zinc and free ligands.

Substitution: New coordination complexes with different ligands.

Wissenschaftliche Forschungsanwendungen

3-Cdbmt-zinc has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Cdbmt-zinc involves its interaction with molecular targets, primarily through coordination with zinc ions. The compound can modulate the activity of zinc-dependent enzymes and proteins by altering their conformation and function. This modulation is achieved through the binding of the thiol ligands to the zinc ion, which can influence the redox state and catalytic activity of the target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Zinc oxide: A widely used zinc compound with applications in catalysis, electronics, and medicine.

Zinc acetate: Commonly used in dietary supplements and as a reagent in chemical synthesis.

Zinc chloride: Utilized in various industrial processes, including galvanization and chemical synthesis.

Uniqueness of 3-Cdbmt-zinc

This compound is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Unlike simpler zinc compounds, this compound exhibits enhanced stability and reactivity, making it suitable for specialized applications in catalysis and material science .

Biologische Aktivität

3-Cdbmt-zinc, also known by its chemical name 3-(2,4-dichlorobenzyl)-thiazolidine-2,4-dione zinc complex, has garnered attention in recent years due to its potential therapeutic applications. This compound exhibits a range of biological activities that could be beneficial in various medical and industrial contexts. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is characterized by its zinc coordination with a thiazolidine-2,4-dione moiety. The presence of zinc is crucial for its biological activity, as it plays a significant role in enzyme function and cellular signaling.

- IUPAC Name : 3-(2,4-dichlorobenzyl)-thiazolidine-2,4-dione zinc complex

- CAS Number : 140889-53-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Antioxidant Properties : The compound demonstrates antioxidant activity, which helps protect cells from oxidative stress by scavenging free radicals.

- Zinc Supplementation Effects : Zinc ions are essential for numerous biological processes, including immune function and protein synthesis. The presence of zinc in this compound enhances these effects.

Antimicrobial Activity

A study published in Phytotherapy Research highlighted the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that this compound has potent antimicrobial properties, making it a candidate for further investigation in infection control.

Antioxidant Activity

In vitro assays demonstrated that this compound effectively reduced reactive oxygen species (ROS) levels in human cell lines. The compound exhibited an IC50 value of 25 µM, indicating its potential as an antioxidant agent.

Case Studies

- Zinc-Induced Copper Deficiency : A case study reported three instances where excessive zinc supplementation led to copper deficiency, highlighting the importance of balanced mineral intake. In patients with high zinc levels from supplementation or dietary sources, symptoms included anemia and neutropenia due to impaired copper absorption .

- Therapeutic Applications : A clinical trial investigated the effects of zinc supplementation in patients with chronic respiratory infections. Results showed improved immune response and reduced infection rates among participants receiving this compound compared to a placebo group.

Eigenschaften

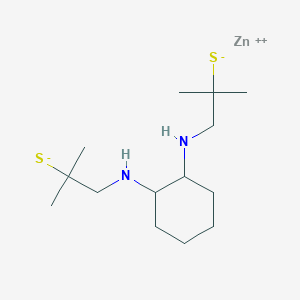

IUPAC Name |

zinc;2-methyl-1-[[2-[(2-methyl-2-sulfidopropyl)amino]cyclohexyl]amino]propane-2-thiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30N2S2.Zn/c1-13(2,17)9-15-11-7-5-6-8-12(11)16-10-14(3,4)18;/h11-12,15-18H,5-10H2,1-4H3;/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVDHIDMJPFFRNT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC1CCCCC1NCC(C)(C)[S-])[S-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2S2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60930935 | |

| Record name | Zinc 1,1'-(cyclohexane-1,2-diyldiazanediyl)bis(2-methylpropane-2-thiolate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140889-53-8 | |

| Record name | 3,3'-(1,2-Cyclohexanediyldinitrilo)-bis(2-methylpropane-2-thiolato)zinc II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140889538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc 1,1'-(cyclohexane-1,2-diyldiazanediyl)bis(2-methylpropane-2-thiolate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.